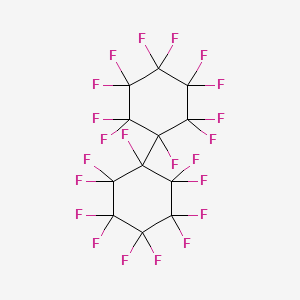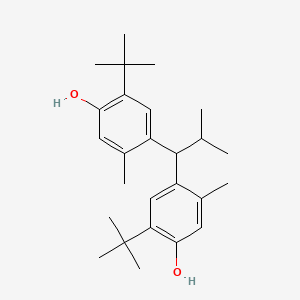
1,2-Diazete
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diazete is a heterocyclic compound containing a four-membered ring with two nitrogen atoms. It is a relatively rare and less-studied compound compared to other heterocycles. The structure of this compound consists of alternating carbon and nitrogen atoms, forming a strained ring system. This unique structure imparts interesting chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diazete can be synthesized through various methods. One common approach involves the reaction of azosulfones with ketene N,N- or N,O-acetals . Another method includes the photolysis of dihydropyridazine, which provides the fused diazetidine intermediate . The reaction conditions typically involve the use of specific reagents and controlled environments to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its limited applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to meet industrial requirements.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diazete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Catalytic hydrogenation of this compound can lead to the formation of diazetidine.
Substitution: The compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dimethyl azodicarboxylate, ethylene, and cyclopentadiene . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound include ring-opened products, diazetidine, and other substituted derivatives .
Aplicaciones Científicas De Investigación
1,2-Diazete has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2-Diazete involves its interaction with various molecular targets and pathways. For example, some derivatives have been shown to inhibit specific enzymes, such as c-Jun N-terminal kinase, which plays a role in inflammation . The compound’s reactivity and ability to form stable complexes with different molecules contribute to its biological activity.
Comparación Con Compuestos Similares
1,2-Diazete can be compared with other similar compounds, such as:
1,2-Diazine: Another heterocyclic compound with a six-membered ring containing two nitrogen atoms.
1,3-Diazete: A structural isomer of this compound with different reactivity and properties.
Pyrrole: A five-membered heterocyclic compound with one nitrogen atom, known for its biological activity.
This compound is unique due to its four-membered ring structure, which imparts distinct chemical properties and reactivity compared to other heterocycles .
Propiedades
Número CAS |
287-32-1 |
|---|---|
Fórmula molecular |
C2H2N2 |
Peso molecular |
54.05 g/mol |
Nombre IUPAC |
diazete |
InChI |
InChI=1S/C2H2N2/c1-2-4-3-1/h1-2H |
Clave InChI |
BABWHSBPEIVBBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)



![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)

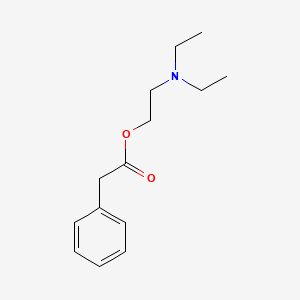
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
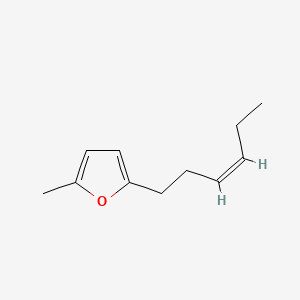
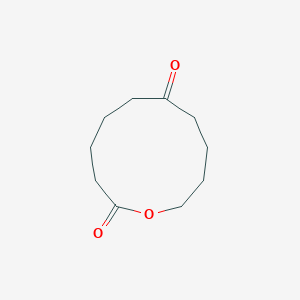
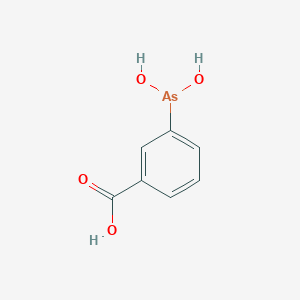
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
